N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

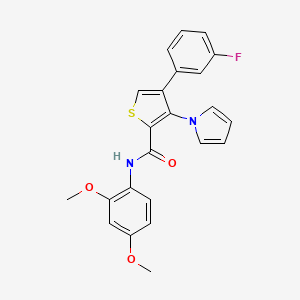

This compound is a thiophene-2-carboxamide derivative with a 2,4-dimethoxyphenyl group attached to the amide nitrogen, a 3-fluorophenyl substituent at the 4-position of the thiophene ring, and a pyrrole moiety at the 3-position. Its molecular formula is C₂₃H₁₉FN₂O₃S, with a molecular weight of 422.48 g/mol .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O3S/c1-28-17-8-9-19(20(13-17)29-2)25-23(27)22-21(26-10-3-4-11-26)18(14-30-22)15-6-5-7-16(24)12-15/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNFHKOILPEALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the Friedel-Crafts acylation to introduce the carboxamide group, followed by nucleophilic substitution reactions to attach the various substituents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve efficiency and yield. The use of flow chemistry techniques can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as amines and alcohols can participate in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted thiophenes.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its application, such as binding to enzymes or receptors in medicinal chemistry.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Hypothesized Structure-Activity Relationships

- The positional isomerism (2,4- vs. 3,4-dimethoxy) may alter steric accessibility to target sites .

- Fluorine Substitutions : The 3-fluorophenyl group in the target compound vs. the 4-fluorophenyl in modifies electron-withdrawing effects and dipole moments. Para-fluorine may lead to stronger electrostatic interactions, while meta-fluorine could favor specific torsional angles .

- Pyrrole Moiety : The 1H-pyrrol-1-yl group is conserved across all analogs, suggesting its role as a critical pharmacophore, possibly facilitating hydrogen bonding or aromatic interactions .

- Lipophilicity : The propyl and methyl substituents in significantly increase lipophilicity compared to methoxy/fluoro analogs, which may improve membrane permeability but reduce aqueous solubility .

Research Findings and Limitations

The target compound’s 2,4-dimethoxyphenyl group may offer a balance between solubility and binding affinity compared to the 3,4-dimethoxy analog .

Fluorine position (3- vs. 4-) on the thiophene ring could influence target selectivity in kinase or GPCR inhibition, as seen in related fluorinated pharmaceuticals .

The absence of methoxy/fluoro groups in highlights the trade-off between lipophilicity and polar interactions in drug design .

Limitations : The evidence lacks explicit pharmacological or biochemical data, necessitating further experimental validation of these hypotheses.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This compound features a thiophene core substituted with various functional groups that contribute to its biological activity.

Research indicates that this compound exhibits antitumor and anti-inflammatory properties. Its mechanism of action may involve the inhibition of specific kinases and modulation of signaling pathways associated with cancer cell proliferation and survival.

Antitumor Activity

Several studies have investigated the antitumor efficacy of this compound against various cancer cell lines. Notably, it has shown significant cytotoxic effects against:

- A549 (Lung cancer) : IC50 values suggest potent inhibition of cell growth.

- MCF-7 (Breast cancer) : Demonstrated ability to induce apoptosis in these cells.

- HeLa (Cervical cancer) : Exhibited significant growth inhibitory properties.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.0 | Apoptosis induction |

| MCF-7 | 10.5 | Cell cycle arrest |

| HeLa | 12.3 | Inhibition of proliferation |

These findings highlight the compound's potential as an anticancer agent.

Neuroprotective Effects

In addition to its antitumor activity, this compound has been evaluated for neuroprotective effects. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease.

Case Studies

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

- Clinical Trials : Early-phase clinical trials have reported promising results regarding safety and tolerability, with some patients experiencing partial responses in advanced cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.